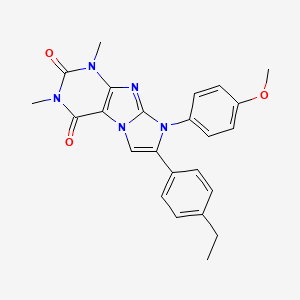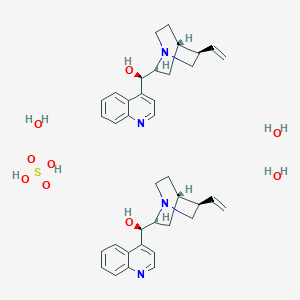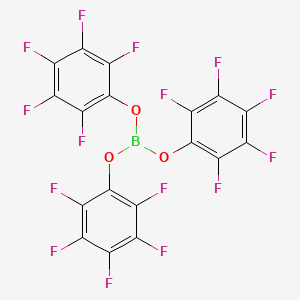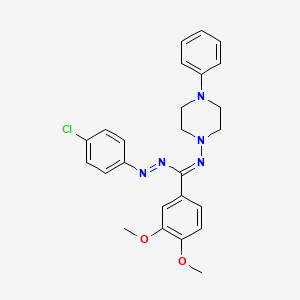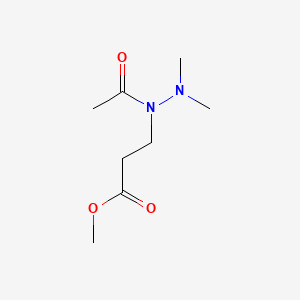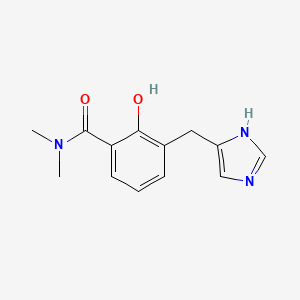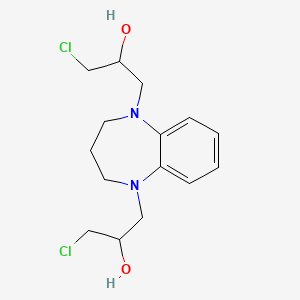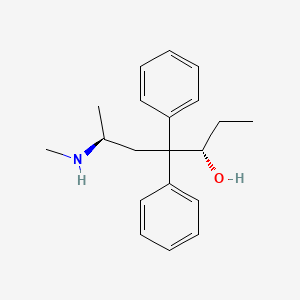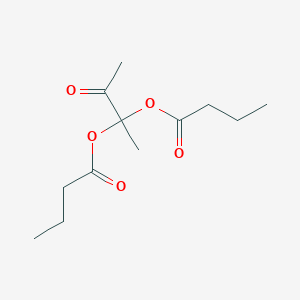![molecular formula C46H57Cl5N12S2 B12749274 N-[[10-[2-(4-methylpiperazin-1-yl)ethyl]acridin-9-ylidene]amino]-1,3-thiazol-2-amine;pentahydrochloride CAS No. 113931-14-9](/img/structure/B12749274.png)
N-[[10-[2-(4-methylpiperazin-1-yl)ethyl]acridin-9-ylidene]amino]-1,3-thiazol-2-amine;pentahydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[[10-[2-(4-methylpiperazin-1-yl)ethyl]acridin-9-ylidene]amino]-1,3-thiazol-2-amine;pentahydrochloride is a complex organic compound that features a combination of acridine, piperazine, and thiazole moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[[10-[2-(4-methylpiperazin-1-yl)ethyl]acridin-9-ylidene]amino]-1,3-thiazol-2-amine typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the acridine moiety: This can be achieved through the cyclization of appropriate aromatic precursors.
Introduction of the piperazine group: This step involves the alkylation of the acridine derivative with 2-(4-methylpiperazin-1-yl)ethyl halide.
Formation of the thiazole ring: This can be done through the reaction of the intermediate with thioamide derivatives under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent control of reaction conditions such as temperature, pressure, and pH.
化学反应分析
Types of Reactions
N-[[10-[2-(4-methylpiperazin-1-yl)ethyl]acridin-9-ylidene]amino]-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and thiazole moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols.
科学研究应用
N-[[10-[2-(4-methylpiperazin-1-yl)ethyl]acridin-9-ylidene]amino]-1,3-thiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the acridine moiety.
Medicine: Explored for its potential as an anticancer agent, given the presence of bioactive acridine and thiazole groups.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
作用机制
The mechanism of action of N-[[10-[2-(4-methylpiperazin-1-yl)ethyl]acridin-9-ylidene]amino]-1,3-thiazol-2-amine involves its interaction with various molecular targets. The acridine moiety can intercalate into DNA, disrupting replication and transcription processes. The piperazine and thiazole groups may enhance binding affinity and specificity to certain enzymes or receptors, leading to inhibition of their activity.
相似化合物的比较
Similar Compounds
Imatinib: Contains a piperazine moiety and is used as an anticancer agent.
Olanzapine: Features a thiazole ring and is used in the treatment of psychiatric disorders.
Uniqueness
N-[[10-[2-(4-methylpiperazin-1-yl)ethyl]acridin-9-ylidene]amino]-1,3-thiazol-2-amine is unique due to its combination of acridine, piperazine, and thiazole moieties, which confer a distinct set of chemical and biological properties. This makes it a versatile compound for various research applications.
属性
CAS 编号 |
113931-14-9 |
|---|---|
分子式 |
C46H57Cl5N12S2 |
分子量 |
1019.4 g/mol |
IUPAC 名称 |
N-[[10-[2-(4-methylpiperazin-1-yl)ethyl]acridin-9-ylidene]amino]-1,3-thiazol-2-amine;pentahydrochloride |
InChI |
InChI=1S/2C23H26N6S.5ClH/c2*1-27-11-13-28(14-12-27)15-16-29-20-8-4-2-6-18(20)22(19-7-3-5-9-21(19)29)25-26-23-24-10-17-30-23;;;;;/h2*2-10,17H,11-16H2,1H3,(H,24,26);5*1H |
InChI 键 |
QSPWOERJZQRATH-UHFFFAOYSA-N |
规范 SMILES |
CN1CCN(CC1)CCN2C3=CC=CC=C3C(=NNC4=NC=CS4)C5=CC=CC=C52.CN1CCN(CC1)CCN2C3=CC=CC=C3C(=NNC4=NC=CS4)C5=CC=CC=C52.Cl.Cl.Cl.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


